molecular formula C18H26N2O2 B6086649 N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide

Cat. No. B6086649
M. Wt: 302.4 g/mol
InChI Key: KXDIRRZMXICPRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide is a compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as DPCPX, and it has been shown to have a range of biochemical and physiological effects that make it useful for studying various biological processes.

Mechanism of Action

The mechanism of action of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide involves its binding to the A1 adenosine receptor, which prevents the activation of this receptor by adenosine. This blockade of the A1 adenosine receptor can lead to a range of biochemical and physiological effects, depending on the specific biological system being studied.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide depend on the specific biological system being studied. In general, this compound has been shown to have effects on the cardiovascular system, the nervous system, and the immune system. For example, in the cardiovascular system, N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide has been shown to decrease heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

The advantages of using N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide in lab experiments include its selectivity for the A1 adenosine receptor, which allows for specific targeting of this receptor in biological systems. However, there are also limitations to using this compound, including its potential for off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide. One area of interest is the role of this compound in the regulation of inflammation and immune responses. Another area of research is the potential use of this compound as a therapeutic agent for cardiovascular diseases and other conditions that involve the A1 adenosine receptor. Additionally, further studies are needed to better understand the mechanisms of action of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide and its potential interactions with other biological systems.

Synthesis Methods

The synthesis of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide involves several steps, including the reaction of cyclohexanone with ethyl chloroacetate to form ethyl cyclohexanone carboxylate. This intermediate is then reacted with 4-(3-dimethylaminopropyl)aniline to form N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide.

Scientific Research Applications

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide has been used in scientific research to study the adenosine receptor, which is a G protein-coupled receptor that is involved in a range of physiological processes. This compound has been shown to be a selective antagonist of the A1 adenosine receptor, which makes it useful for studying the role of this receptor in various biological processes.

properties

IUPAC Name

N-[4-[3-(dimethylamino)-3-oxopropyl]phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-20(2)17(21)13-10-14-8-11-16(12-9-14)19-18(22)15-6-4-3-5-7-15/h8-9,11-12,15H,3-7,10,13H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDIRRZMXICPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide

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